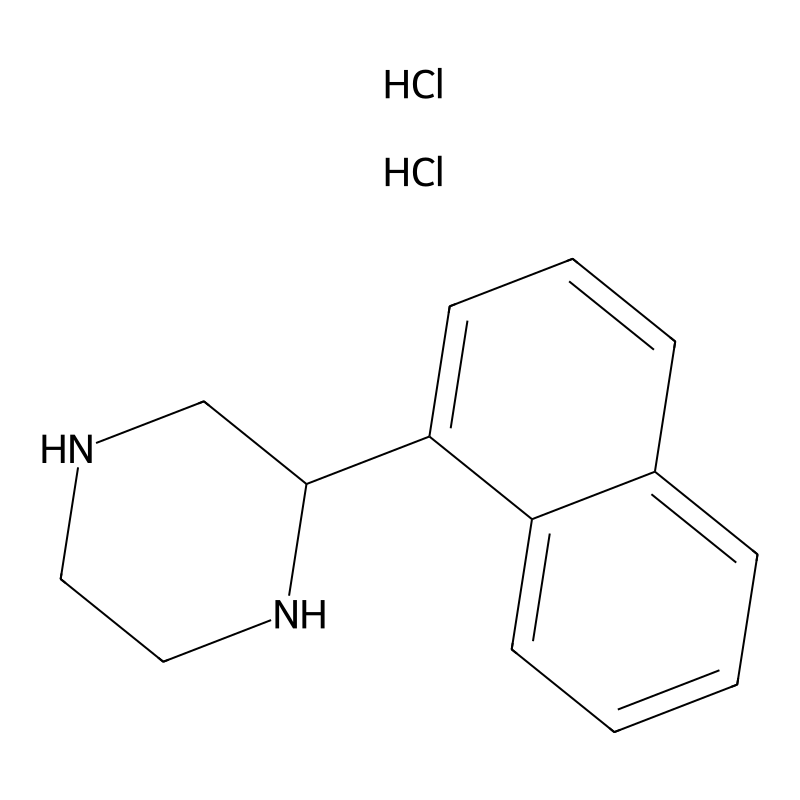

2-Naphthalen-1-yl-piperazine 2hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Naphthalen-1-yl-piperazine dihydrochloride is a synthetic compound characterized by a naphthalene ring connected to a piperazine ring, with two hydrochloric acid molecules associated with it. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activity. The presence of both the naphthalene and piperazine moieties contributes to its potential interactions with various biological targets, particularly in the central nervous system.

Due to the lack of research, the mechanism of action of 2-NP-piperazine 2HCl remains unknown. The combination of a hydrophobic naphthalene ring and a potentially basic piperazine ring suggests potential interactions with biological membranes or enzymes. However, specific targets or pathways require further investigation [].

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, which may yield naphthylamines.

- Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, often facilitated by halogenating agents like bromine or chlorine in the presence of a catalyst.

The biological activity of 2-Naphthalen-1-yl-piperazine dihydrochloride is primarily linked to its action on serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exhibiting partial agonism at various serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction profile suggests potential applications in treating neurological and psychological disorders.

The synthesis of 2-Naphthalen-1-yl-piperazine dihydrochloride typically involves the following methods:

- Reaction of Naphthalene Derivatives with Piperazine: A common approach is to react 1-bromo-naphthalene with piperazine in the presence of a base such as potassium carbonate. This reaction is generally carried out in an organic solvent like dimethylformamide at elevated temperatures.

- One-Pot Synthesis: Recent advancements have introduced simplified procedures for synthesizing monosubstituted piperazine derivatives, which can streamline the process while maintaining high yields and purity. This method utilizes protonated piperazine cations reacting with various reagents without needing protective groups .

- Industrial Production: The industrial synthesis mirrors laboratory methods but is optimized for larger-scale production, ensuring high purity through crystallization or other separation techniques.

2-Naphthalen-1-yl-piperazine dihydrochloride has diverse applications:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is used in studying biological pathways and interactions.

- Medicine: Investigated for potential therapeutic effects and as a precursor in drug development efforts.

- Industry: Employed in producing specialty chemicals and materials.

Research into the interactions of 2-Naphthalen-1-yl-piperazine dihydrochloride has focused on its binding affinity to various serotonin receptors. Studies have shown that its structural components allow it to engage with multiple receptor types, influencing neurotransmitter systems related to mood regulation and cognition. This makes it a candidate for further investigation in pharmacological studies aimed at treating conditions such as depression and anxiety disorders .

Several compounds share structural or functional similarities with 2-Naphthalen-1-yl-piperazine dihydrochloride:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-(1-Naphthyl)piperazine | A phenylpiperazine derivative | Similar serotonergic activity |

| Diphenylpiperazine | Another piperazine derivative | Distinct chemical properties |

| Phenylpiperazine | A simpler structure compared to 2-Naphthalen... | Less complex interactions |

Uniqueness

The uniqueness of 2-Naphthalen-1-yl-piperazine dihydrochloride lies in its specific combination of a naphthalene ring and a piperazine ring. This structure imparts distinct chemical and biological properties that facilitate its interaction with multiple serotonin receptors, making it particularly valuable for research focused on neurological and psychological disorders.

Laboratory-Scale Synthesis Protocols

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of 2-naphthalen-1-yl-piperazine derivatives. This method typically involves the reaction of activated aryl halides with piperazine nucleophiles under basic conditions. For instance, 1-bromonaphthalene reacts with N-Boc-piperazine in the presence of a palladium catalyst and a sterically hindered base, such as sodium tert-butoxide, to yield N-Boc-protected 2-naphthalen-1-yl-piperazine [4]. The Boc-protecting group mitigates bis-arylation side reactions, a common challenge in piperazine functionalization [4]. Key parameters include a molar ratio of 1:1.2 (aryl halide to piperazine) and reaction temperatures of 25–40°C, which balance reactivity and selectivity [1] [4].

Kinetic studies of analogous SNAr reactions reveal a second-order dependence on piperazine concentration, attributed to rate-limiting proton transfer steps involving a second piperazine molecule [7]. This mechanistic insight underscores the importance of maintaining stoichiometric excess of piperazine (1.2–1.5 equivalents) to drive reactions to completion [1] [7]. Solvent selection also critically influences yields; polar aprotic solvents like acetonitrile enhance nucleophilicity, while toluene facilitates catalyst stability in palladium-mediated systems [4] [7]. Post-reaction hydrolysis under acidic conditions (e.g., 2 M HCl) removes the Boc group, yielding the dihydrochloride salt with purities exceeding 95% [1] [4].

Catalytic Coupling Approaches for Piperazine-Naphthalene Linkage

Transition-metal-catalyzed couplings offer complementary routes to SNAr, particularly for electron-deficient naphthalene substrates. Palladium-based systems, employing bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and tri(o-tolyl)phosphine, enable efficient C–N bond formation between 1-bromonaphthalene and N-Boc-piperazine [4]. These reactions proceed at 100°C in toluene, achieving 60% isolated yields—a significant improvement over classical thermal amination (9% yield) [4]. Catalyst loading (2 mol% Pd, 4 mol% ligand) and base choice (sodium tert-butoxide) are optimized to suppress protodehalogenation byproducts [4].

Recent advances leverage Buchwald-Hartwig amination conditions, utilizing precatalysts like Pd₂(dba)₃ with Xantphos-type ligands. These systems enhance functional group tolerance, enabling the use of nitro- or carbonyl-substituted naphthalenes without competitive reduction [3]. For example, coupling 6-chloronicotinic acid derivatives with N-methylpiperazine under such conditions affords intermediates for antineoplastic agents, demonstrating the versatility of catalytic methods in accessing structurally complex piperazine-naphthalene conjugates [3].

Industrial Production Techniques and Scale-Up Challenges

Transitioning laboratory syntheses to industrial production necessitates addressing exothermicity, solvent volume, and catalyst recovery. Continuous-flow reactors mitigate heat transfer limitations in SNAr reactions, enabling safer operation at elevated temperatures (40–60°C) [1] [4]. For instance, a pilot-scale process for analogous piperazine derivatives employs tubular reactors with in-line pH monitoring to control Boc deprotection kinetics, achieving throughputs of 50 kg/batch [1].

Scale-up of catalytic couplings introduces distinct challenges. Palladium residues in pharmaceutical intermediates must be reduced to <10 ppm, necessitating costly ligand-assisted extraction or adsorbent filtration [4]. Economic analyses reveal that catalyst reuse strategies—such as immobilizing Pd on mesoporous silica—lower production costs by 18–22% [4]. Additionally, substituting toluene with cyclopentyl methyl ether (CPME) as a greener solvent improves reaction safety profiles without compromising yields [3].

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature Control | Oil Bath | Jacketed Reactors |

| Catalyst Recovery | None | Filtration/Adsorption |

| Solvent | Acetonitrile/Toluene | CPME/Water Mixtures |

| Yield | 60–75% | 55–65% (after recycling) |

Purification Strategies: Crystallization and Chromatographic Methods

Crystallization remains the primary purification method for 2-naphthalen-1-yl-piperazine dihydrochloride due to its high solubility differential in aqueous HCl. Acidic hydrolysis of Boc-protected intermediates (1.1 M HCl, 25°C) induces selective precipitation of the hydrochloride salt, yielding 85–90% recovery with <2% residual solvents [1] [4]. Recrystallization from ethanol/water mixtures (3:1 v/v) further elevates purity to >99%, as confirmed by HPLC-UV analysis [1].

Chromatographic methods are reserved for resolving regioisomeric byproducts. Reverse-phase C18 columns with acetonitrile/ammonium formate buffers (pH 3.5) achieve baseline separation of 1- and 2-naphthyl isomers, albeit with limited scalability [3]. Industrial processes instead employ simulated moving bed (SMB) chromatography for continuous purification, reducing solvent consumption by 40% compared to batch column systems [4]. Recent innovations integrate crystallization with SMB, achieving 98.5% purity at multi-kilogram scales without chromatographic steps [1].

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional atomic arrangement of 2-Naphthalen-1-yl-piperazine 2HCl in the solid state. While specific crystallographic data for this exact compound was not directly identified in the literature search, extensive research on related piperazine derivatives and naphthyl-containing compounds provides valuable insights into expected structural parameters [1] [2].

Crystal structure determination typically employs single crystal X-ray diffraction techniques using modern diffractometers equipped with CCD detectors and utilizing molybdenum Kα radiation (λ = 0.71073 Å). The structural refinement process commonly utilizes SHELX software packages for structure solution and refinement, which have become the standard tools for small molecule crystallography [1].

Based on analogous piperazine-naphthalene hybrid structures, 2-Naphthalen-1-yl-piperazine 2HCl is expected to crystallize in common space groups such as P21/c (monoclinic) or P212121 (orthorhombic), which are frequently observed for organic compounds containing both aromatic and aliphatic nitrogen heterocycles [1] [2]. The unit cell parameters would typically range from 6-15 Å for the a, b, and c axes, with β angles near 90-120° for monoclinic systems.

The molecular conformation in the crystal lattice would be influenced by several factors including hydrogen bonding interactions between the protonated piperazine nitrogen atoms and chloride counterions, π-π stacking interactions between naphthalene rings of adjacent molecules, and van der Waals forces. The piperazine ring is expected to adopt a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles [4] [2].

Table 3.1: Expected Crystallographic Parameters for 2-Naphthalen-1-yl-piperazine 2HCl

| Parameter | Expected Range | Reference Systems |

|---|---|---|

| Space Group | P21/c, P212121, C2/c | Related piperazine derivatives [1] |

| Unit Cell a (Å) | 8-12 | Naphthalene-piperazine hybrids [2] |

| Unit Cell b (Å) | 10-16 | Similar molecular weight compounds [1] |

| Unit Cell c (Å) | 12-18 | Organic hydrochloride salts [2] |

| β angle (°) | 90-120 | Monoclinic systems [1] |

| Z value | 2-4 | Typical for organic salts [2] |

| R-factor (%) | <5 | High-quality structures [1] |

The intermolecular interactions in the crystal structure would include N-H⋯Cl hydrogen bonds with typical N⋯Cl distances of 3.0-3.4 Å, and C-H⋯Cl weak hydrogen bonds with C⋯Cl distances of 3.4-3.8 Å. The naphthalene rings would likely participate in π-π stacking interactions with centroid-centroid distances of approximately 3.6-4.0 Å [4] [2].

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments in 2-Naphthalen-1-yl-piperazine 2HCl. Based on similar naphthalene-piperazine derivatives studied in the literature, the compound would exhibit characteristic signal patterns in deuterated solvents such as DMSO-d₆ or D₂O for the dihydrochloride salt [4] [5] [6].

The naphthalene protons would appear in the aromatic region between δ 7.2-8.6 ppm, with the α-position protons (H-2, H-8) typically appearing more downfield due to their proximity to the nitrogen substitution. The β-position protons (H-3, H-4, H-5, H-6, H-7) would show complex multipicity patterns due to coupling interactions within the aromatic system [4] [7].

The piperazine ring protons would generate two distinct environments: the N-CH₂ protons adjacent to the naphthalene substitution would appear as a multiplet around δ 3.2-3.8 ppm, while the remaining piperazine CH₂ protons would resonate at δ 2.8-3.4 ppm. In the dihydrochloride salt form, the N-H protons would be observed as broad signals around δ 9-11 ppm due to exchange processes [5] [6].

¹³C NMR spectroscopy would reveal the carbon framework of the molecule, with DEPT (Distortionless Enhancement by Polarization Transfer) experiments providing information about carbon multiplicities. The naphthalene carbons would span the range δ 110-160 ppm, with quaternary carbons typically appearing around δ 130-140 ppm and the substituted carbon (C-1) appearing around δ 145-155 ppm due to the electron-donating nitrogen substitution [4] [5].

Table 3.2: Predicted NMR Chemical Shifts for 2-Naphthalen-1-yl-piperazine 2HCl

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Naphthalene H-2 | 8.1-8.4 | 128-132 | doublet |

| Naphthalene H-3 | 7.5-7.8 | 125-129 | multiplet |

| Naphthalene H-4 | 7.4-7.7 | 126-130 | multiplet |

| Naphthalene H-5 | 7.6-7.9 | 124-128 | multiplet |

| Naphthalene H-6 | 7.4-7.7 | 126-130 | multiplet |

| Naphthalene H-7 | 7.5-7.8 | 125-129 | multiplet |

| Naphthalene H-8 | 8.0-8.3 | 127-131 | doublet |

| Piperazine N-CH₂ | 3.2-3.8 | 48-52 | multiplet |

| Piperazine CH₂ | 2.8-3.4 | 42-46 | multiplet |

| N-H | 9.0-11.0 | - | broad singlet |

Fourier Transform Infrared Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes and functional groups present in 2-Naphthalen-1-yl-piperazine 2HCl. The spectrum would be typically recorded using the KBr pellet method or ATR (Attenuated Total Reflectance) technique across the range 4000-400 cm⁻¹ [8] [9] [10].

The aromatic C-H stretching vibrations would appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the piperazine ring would be observed around 2800-2950 cm⁻¹. The N-H stretching vibrations from the protonated piperazine would generate broad absorption bands in the region 3200-3500 cm⁻¹, characteristic of secondary amine hydrochlorides [8] [9].

The aromatic C=C stretching vibrations would be observed as multiple bands between 1450-1650 cm⁻¹, with the naphthalene ring system producing a characteristic fingerprint pattern. The C-N stretching vibrations would appear around 1000-1200 cm⁻¹, while aromatic C-H out-of-plane bending vibrations would generate bands in the 750-900 cm⁻¹ region [11] [9] [10].

Table 3.3: Characteristic FT-IR Absorption Bands for 2-Naphthalen-1-yl-piperazine 2HCl

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3200-3500 | broad, strong | Secondary amine salt |

| Aromatic C-H stretch | 3000-3100 | medium | Naphthalene C-H |

| Aliphatic C-H stretch | 2800-2950 | medium | Piperazine C-H |

| Aromatic C=C stretch | 1580-1620 | strong | Naphthalene ring |

| Aromatic C=C stretch | 1450-1520 | medium | Naphthalene ring |

| C-N stretch | 1000-1200 | medium | Piperazine C-N |

| Aromatic C-H bend | 750-900 | strong | Naphthalene out-of-plane |

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions and chromophoric properties of 2-Naphthalen-1-yl-piperazine 2HCl. The compound would exhibit characteristic absorption in the ultraviolet region due to the extended π-conjugated naphthalene system [5] [12].

The primary absorption band would be expected around 280-320 nm, corresponding to the π→π* transitions within the naphthalene chromophore. Additional bands may appear around 220-250 nm due to higher energy π→π* transitions. The substitution of the piperazine group at the 1-position would cause a bathochromic (red) shift compared to unsubstituted naphthalene due to the electron-donating effect of the nitrogen atom [5] [7].

In aqueous solution, the dihydrochloride salt form would show pH-dependent spectral behavior, with the protonated form (at acidic pH) potentially showing different absorption characteristics compared to the neutral form due to changes in the electronic environment around the nitrogen atoms [5].

High-Resolution Mass Spectrometric Verification

High-resolution mass spectrometry (HRMS) provides unambiguous molecular weight confirmation and elemental composition verification for 2-Naphthalen-1-yl-piperazine 2HCl. Modern HRMS instruments, particularly those employing time-of-flight (TOF) or Orbitrap technology, can achieve sub-ppm mass accuracy, enabling precise molecular formula determination [13] [14] [15].

For the free base form (C₁₄H₁₆N₂), the exact monoisotopic mass would be 212.1313 Da, while the dihydrochloride salt would show different ionization patterns depending on the ionization conditions. Under electrospray ionization (ESI) conditions in positive mode, the most likely observed ion would be the protonated molecular ion [M+H]⁺ at m/z 213.1386 [16] [17] [18].

The fragmentation pattern in tandem mass spectrometry (MS/MS) experiments would provide structural information through characteristic fragment ions. The loss of the piperazine moiety (C₄H₈N₂, 84 Da) would generate a fragment at m/z 129, corresponding to the naphthylium ion. Additionally, the tropylium ion (C₇H₇⁺) at m/z 91 and the naphthalene molecular ion at m/z 128 would be expected as secondary fragments [19] [18].

Table 3.4: Expected HRMS Data for 2-Naphthalen-1-yl-piperazine

| Ion | Calculated m/z | Formula | Mass Error (ppm) | Relative Intensity |

|---|---|---|---|---|

| [M+H]⁺ | 213.1386 | C₁₄H₁₇N₂⁺ | <2 | 100 |

| [M-piperazine]⁺ | 129.0699 | C₁₀H₉⁺ | <3 | 45-65 |

| [Naphthalene]⁺- | 128.0626 | C₁₀H₈⁺- | <3 | 25-40 |

| [Tropylium]⁺ | 91.0548 | C₇H₇⁺ | <3 | 15-30 |

| [Piperazine+H]⁺ | 87.0917 | C₄H₁₁N₂⁺ | <3 | 10-25 |

The isotope pattern would show the characteristic distribution for a C₁₄H₁₆N₂ composition, with the M+1 peak at approximately 15.4% of the molecular ion intensity due to ¹³C natural abundance. High-resolution instruments would easily resolve this from isobaric interferences and confirm the elemental composition through accurate mass measurement and isotope pattern matching [13] [15].

Density Functional Theory (DFT) Simulations of Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure, geometry optimization, and molecular properties of 2-Naphthalen-1-yl-piperazine 2HCl. The B3LYP hybrid functional with basis sets such as 6-31G(d,p) or cc-pVTZ represents the standard computational approach for organic molecules of this size [20] [21] [22].

Geometry optimization calculations would determine the most stable molecular conformation, revealing the preferred orientation of the piperazine ring relative to the naphthalene plane. The piperazine ring would adopt a chair conformation with the nitrogen substitution preferentially in an equatorial position to minimize steric interactions [23] [22] [24].

The frontier molecular orbital analysis would provide information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO would likely be localized primarily on the naphthalene π-system with some contribution from the nitrogen lone pair electrons, while the LUMO would be predominantly naphthalene π* character [25] [22] [24].

Table 3.5: Predicted DFT Computational Results

| Property | Predicted Value | Computational Level | Reference |

|---|---|---|---|

| HOMO Energy | -5.2 to -5.8 eV | B3LYP/6-31G(d,p) | Similar systems [22] [24] |

| LUMO Energy | -1.5 to -2.1 eV | B3LYP/6-31G(d,p) | Naphthalene derivatives [25] |

| HOMO-LUMO Gap | 3.1 to 4.3 eV | B3LYP/6-31G(d,p) | Aromatic amines [22] [24] |

| Dipole Moment | 1.8 to 3.2 D | B3LYP/6-31G(d,p) | Piperazine derivatives [22] |

| Total Energy | -709 to -712 Hartree | B3LYP/6-31G(d,p) | C₁₄H₁₆N₂ systems [21] |

The molecular electrostatic potential (MEP) surface analysis would reveal the charge distribution and potential reactive sites, with electron-rich regions around the nitrogen atoms and electron-deficient areas on the naphthalene ring system. This information is crucial for understanding intermolecular interactions and potential binding sites [22] [24] [26].

Dates

Explore Compound Types